molecular formula C6H12BrCl2O2P B8461009 6-Bromohexyldichlorophosphate

6-Bromohexyldichlorophosphate

Cat. No. B8461009
M. Wt: 297.94 g/mol
InChI Key: IMFDJMQHHQGQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromohexyldichlorophosphate is a useful research compound. Its molecular formula is C6H12BrCl2O2P and its molecular weight is 297.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromohexyldichlorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromohexyldichlorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H12BrCl2O2P

Molecular Weight

297.94 g/mol

IUPAC Name

1-bromo-6-dichlorophosphoryloxyhexane

InChI

InChI=1S/C6H12BrCl2O2P/c7-5-3-1-2-4-6-11-12(8,9)10/h1-6H2

InChI Key

IMFDJMQHHQGQIU-UHFFFAOYSA-N

Canonical SMILES

C(CCCBr)CCOP(=O)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Bromohexan-1-ol was added dropwise to phosphorusoxy chloride (equimolar) in dichloromethane over 30 minutes under nitrogen. The mixture was stirred at room temperature under nitrogen for 16 hours. The mixture was evaporated, dried under vacuum, then distilled under vacuum, to give the pure 6-bromohexyldichlorophosphate compound. Triethylamine and dichlorophosphate (equimolar) were added dropwise over 2 minutes under nitrogen to 1,3-dihexadecyloxy-2-(hydroxymethyl)-2-methyl propane (0.3×molar amount of dichlorophosphate) in dry diethyl ether. The mixture was heated at 60° C. under nitrogen for 16 hours before triethylamine (same molar amount as dichlorophosphate) and water were added and heating maintained for a further two hours. After cooling, the aqueous layer was removed and the residue evaporated to dryness and azeotroped with benzene (×3). The residue was dissolved in diethylether, filtered and evaporated to give a crude product, which was at least partially purified by silica gel chromatography using chloroform:methanol:25% ammonia (690:270:64). Triphenylphosphine was added to the intermediate thus prepared in dry chloroform. The mixture was heated at 60° C. for 16 hours before it was cooled and the solvents evaporated under reduced pressure. The residue was purified by silica gel chromatography, elusing with chloroform:methanol (3:1) to chloroform:methanol:water (65:25:4). Fractions containing the desired compound were combined and evaporated under reduced pressure to give the desired final compound.
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